molecular formula C4H5ClO3 B057725 Methyl 3-chloro-3-oxopropionate CAS No. 37517-81-0

Methyl 3-chloro-3-oxopropionate

Cat. No. B057725
CAS RN: 37517-81-0
M. Wt: 136.53 g/mol
InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-3-oxopropionate is a compound of interest in various fields of chemistry due to its reactivity and potential as a building block in organic synthesis. The focus on this compound involves understanding its synthesis pathways, molecular structure, and the chemical and physical properties that make it valuable for specific applications.

Synthesis Analysis

The synthesis of Methyl 3-chloro-3-oxopropionate can be achieved through various methods. One approach involves the direct conversion of 3-hydroxy-2,2-dimethylpropionaldehyde prepared by the aldol condensation of isobutyraldehyde and formaldehyde, to the methyl ester using chlorine and sodium hydroxide in methanol under optimized conditions (Li Cheng-fan, 2001).

Molecular Structure Analysis

Molecular structure analysis, including molecular dynamics simulations and X-ray crystallography, provides insights into the complex formation and structural characteristics of Methyl 3-chloro-3-oxopropionate. Studies involving molecular dynamics simulations have elucidated the energies of complexation and the geometry of complexes with specific cyclodextrins, revealing significant insights into the stereochemical aspects of the molecule (J. Köhler et al., 1994).

Chemical Reactions and Properties

Methyl 3-chloro-3-oxopropionate undergoes various chemical reactions, including interactions with thiosemicarbazones, leading to the formation of novel compounds such as 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles. This reactivity demonstrates its utility as a precursor in synthesizing heterocyclic compounds (V. Mamedov et al., 1991).

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • Methyl 3-phenyl-3-chloro-2-oxopropionate reacts with thiosemicarbazones to form novel 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles and 2-hydrazino-4-methoxycarbonyl-5-phenylthiazole through intermediate products (Mamedov, Valeeva, Antokhina, & Nuretdinov, 1991).
  • Preparation of Methyl 2-Diazo-3-Oxopropionates:

  • Microbial Asymmetric Reduction:

    • Microorganisms like Mucor ambiguus IFO 6742 and Trichoderma viride OUT 4642 are used for the asymmetric reduction of Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce optically active chlorohydroxyesters, which are significant in stereochemical studies (Nishida, Matsumae, Machida, & Shibatani, 1995).
  • Reduction by Microorganisms:

  • Formation of 1,4-Thiazine and 1,4-Oxazane Derivatives:

  • Investigation of Enantioselective Reductions:

    • Studies on the enantioselective reduction of various esters of 2-methyl-3-oxopropionic acid by bakers’ yeast, which is essential in understanding the effects of substrate structure on enzymatic stereoselectivity (Nakamura, Miyai, Ushio, Oka, & Ohno, 1988).
  • Applications in Liquid Crystal Technology:

    • Synthesis of linear malonates and cyanoacetates tethered to 4-cyanobiphenyls for liquid-crystalline applications, indicating its potential in advanced material sciences (Kreß, Kaller, Axenov, Tussetschläger, & Laschat, 2012).

Safety And Hazards

Methyl 3-chloro-3-oxopropionate is classified as a combustible liquid. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCRHAMJFMIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190959
Record name Methyl 3-chloro-3-oxopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-3-oxopropionate

CAS RN

37517-81-0
Record name Methyl 3-chloro-3-oxopropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl malonyl chloride
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Record name Methyl 3-chloro-3-oxopropionate
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Record name Methyl 3-chloro-3-oxopropionate
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Record name METHYL MALONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
KC Kress, M Kaller, KV Axenov… - Beilstein Journal of …, 2012 - beilstein-journals.org
… 4-Cyano-1,1'-biphenyl derivatives bearing ω-hydroxyalkyl substituents were reacted with methyl 3-chloro-3-oxopropionate or cyanoacetic acid, giving liquid-crystalline linear malonates …
Number of citations: 10 www.beilstein-journals.org
S Reim, U Albrecht, P Langer - Tetrahedron letters, 2005 - Elsevier
… The reaction of 1,3-bis-silyl enol ether 1c, prepared from methyl acetoacetate, with methyl 3-chloro-3-oxopropionate (4) afforded dimethyl 3,5-dioxopimelate (5a) in up to 40% yield (…
Number of citations: 13 www.sciencedirect.com
K Ozdarska, M Petremant, KC Wu, E Bourguet - Results in Chemistry, 2022 - Elsevier
… The following N-acylation step between the N-aminoindole species [8] and methyl-3-chloro-3-oxopropionate was carried out in THF with Et 3 N. The corresponding compounds 3 were …
Number of citations: 1 www.sciencedirect.com
NS Reddy, K Gumireddy, MR Mallireddigari… - Bioorganic & medicinal …, 2005 - Elsevier
… The reaction of methyl-3-chloro-3-oxopropionate 2 with aromatic amines 1 in the presence of triethylamine produced methyl 3-anilino-3-oxopropionate 3, which on hydrolysis yielded 3-…
Number of citations: 100 www.sciencedirect.com
SP Economopoulos, G Pagona, M Yudasaka… - Journal of Materials …, 2009 - pubs.rsc.org
In this paper we exploit the benefits of microwave-assisted functionalization of carbon nanohorns (CNHs). Using Bingel reaction conditions we have successfully incorporated malonyl …
Number of citations: 56 pubs.rsc.org
C Xu, L Yang, A Bhandari, CP Holmes - Tetrahedron letters, 2006 - Elsevier
… Thus, we treated the resin-bound methyl anthranilate with methyl 3-chloro-3-oxopropionate and diisopropylethylamine (DIEA) to incorporate a methyl ester functional group. Cyclization …
Number of citations: 16 www.sciencedirect.com
F Fueyo-González, E Garcia-Fernandez… - Chemical …, 2020 - pubs.rsc.org
… -2(1H)-ones were synthesized from the commercial 2-amino-4-methoxy-acetophenone (5), by acylation with diethyl phosphonoacetic acid for 3 or methyl 3-chloro-3-oxopropionate for 4, …
Number of citations: 20 pubs.rsc.org
KJ Hwang, TS Lee, KW Kim, BT Kim, CM Lee… - Archives of Pharmacal …, 2001 - Springer
… The amino thiophenes 13 were then acylated with methyl malonyl chloride (methyl3-chloro-3-oxopropionate) at 0~ in the presence of triethyl amine and catalytic amount of DMAP to …
Number of citations: 11 link.springer.com
Z Mao, E Martini, G Prestat, J Oble, PQ Huang, G Poli - Tetrahedron Letters, 2017 - Elsevier
… Standard treatment of this amine with methyl 3-chloro-3-oxopropionate gave the 1,4-disubstituted amide cis-4, which underwent a smooth intramolecular allylic alkylation. Two different …
Number of citations: 10 www.sciencedirect.com
F Barile, M Bassetti, A D'Annibale, R Gerometta… - 2011 - Wiley Online Library
… The resulting mixture was cooled in an ice bath and then a solution of methyl 3-chloro-3-oxopropionate (4.9 g, 36 mmol) in CH 2 Cl 2 (15 mL) was added dropwise whilst stirring. The …

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